molecular formula C8H7BrF2O B1335703 2,3-Difluoro-6-methoxybenzyl bromide CAS No. 886501-83-3

2,3-Difluoro-6-methoxybenzyl bromide

Cat. No.: B1335703
CAS No.: 886501-83-3
M. Wt: 237.04 g/mol
InChI Key: SVUCRCMGEHPJGQ-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methoxybenzyl bromide is an aromatic organic compound with the molecular formula C8H7BrF2O. It is a white crystalline solid with a melting point of 57-60 °C and a boiling point of 259-260 °C. This compound is extensively used in various research studies due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3-Difluoro-6-methoxybenzyl bromide involves the reaction of 2,3-Difluorotoluene with 6-Methoxybenzyl bromide in the presence of a base such as potassium carbonate in an organic solvent. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring the compound is produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-methoxybenzyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents, and reducing agents. The reactions are typically carried out in organic solvents under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted aromatic compounds, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2,3-Difluoro-6-methoxybenzyl bromide is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in biochemical studies to investigate the effects of fluorinated aromatic compounds on biological systems.

    Medicine: It is explored for its potential use in drug development and medicinal chemistry.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-methoxybenzyl bromide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. The fluorine atoms and methoxy group can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-6-methoxybenzene
  • 2,3-Difluorotoluene
  • 6-Methoxybenzyl bromide

Uniqueness

2,3-Difluoro-6-methoxybenzyl bromide is unique due to the presence of both fluorine atoms and a methoxy group on the aromatic ring, which can significantly influence its chemical reactivity and physical properties. This combination of functional groups makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(bromomethyl)-1,2-difluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-7-3-2-6(10)8(11)5(7)4-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUCRCMGEHPJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407354
Record name 2,3-Difluoro-6-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-83-3
Record name 2,3-Difluoro-6-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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